molecular formula C8H16BrNO B13484139 2-(Oxetan-3-yl)piperidine hydrobromide

2-(Oxetan-3-yl)piperidine hydrobromide

Cat. No.: B13484139
M. Wt: 222.12 g/mol
InChI Key: BUXOJRDPPORSLV-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)piperidine hydrobromide is a compound that combines the structural features of oxetane and piperidine. Oxetane is a four-membered ring containing one oxygen atom, while piperidine is a six-membered ring containing one nitrogen atom. The hydrobromide salt form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)piperidine hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)piperidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of oxetane-3-one derivatives

    Reduction: Formation of reduced piperidine derivatives

    Substitution: Formation of substituted oxetane derivatives

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)piperidine hydrobromide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)piperidine hydrobromide is unique due to its combination of oxetane and piperidine rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

2-(oxetan-3-yl)piperidine;hydrobromide

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-9-8(3-1)7-5-10-6-7;/h7-9H,1-6H2;1H

InChI Key

BUXOJRDPPORSLV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2COC2.Br

Origin of Product

United States

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